molecular formula C13H14O5 B14450753 2-Hydroxy-3-(2-hydroxy-4,6-dimethoxyphenyl)cyclopent-2-en-1-one CAS No. 79316-64-6

2-Hydroxy-3-(2-hydroxy-4,6-dimethoxyphenyl)cyclopent-2-en-1-one

Cat. No.: B14450753
CAS No.: 79316-64-6
M. Wt: 250.25 g/mol
InChI Key: FOWLGWOZRGRYQX-UHFFFAOYSA-N
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Description

2-Hydroxy-3-(2-hydroxy-4,6-dimethoxyphenyl)cyclopent-2-en-1-one is an organic compound with a complex structure that includes both cyclopentene and phenolic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-3-(2-hydroxy-4,6-dimethoxyphenyl)cyclopent-2-en-1-one typically involves the reaction of cyclopentenone with 2-hydroxy-4,6-dimethoxyphenyl derivatives under specific conditions. The reaction often requires the presence of a base to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but with enhanced efficiency and scalability. The use of continuous flow reactors and automated systems can help in achieving consistent quality and higher production rates.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3-(2-hydroxy-4,6-dimethoxyphenyl)cyclopent-2-en-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: The phenolic hydroxyl groups can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce cyclopentanol derivatives.

Scientific Research Applications

2-Hydroxy-3-(2-hydroxy-4,6-dimethoxyphenyl)cyclopent-2-en-1-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s phenolic structure makes it a candidate for studying antioxidant properties.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-(2-hydroxy-4,6-dimethoxyphenyl)cyclopent-2-en-1-one involves its interaction with various molecular targets. The phenolic hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules. The compound may also undergo metabolic transformations that enhance its activity.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-4,6-dimethoxyacetophenone: Shares similar phenolic and methoxy groups but lacks the cyclopentene structure.

    3,4-Dimethoxyphenethylamine: Contains methoxy groups but has a different core structure.

Uniqueness

2-Hydroxy-3-(2-hydroxy-4,6-dimethoxyphenyl)cyclopent-2-en-1-one is unique due to its combination of cyclopentene and phenolic structures, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications that other similar compounds may not fulfill.

Properties

CAS No.

79316-64-6

Molecular Formula

C13H14O5

Molecular Weight

250.25 g/mol

IUPAC Name

2-hydroxy-3-(2-hydroxy-4,6-dimethoxyphenyl)cyclopent-2-en-1-one

InChI

InChI=1S/C13H14O5/c1-17-7-5-10(15)12(11(6-7)18-2)8-3-4-9(14)13(8)16/h5-6,15-16H,3-4H2,1-2H3

InChI Key

FOWLGWOZRGRYQX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)OC)C2=C(C(=O)CC2)O)O

Origin of Product

United States

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